
Gardnerilin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gardnerilin B is a natural product found in Goniothalamus gardneri with data available.
科学的研究の応用
Gardnerella Vaginalis and Bacterial Vaginosis
Gardnerella vaginalis, closely associated with Gardnerilin B, has been extensively studied in the context of bacterial vaginosis (BV). Research indicates that G. vaginalis plays a crucial role in the pathogenesis of BV, often resulting in symptoms like higher vaginal pH, thin discharge, and a fishy odor. Studies have used in vivo models to understand the role of G. vaginalis in BV, exploring its direct and indirect impacts on the condition, including health complications and co-infections associated with BV (Morrill, Gilbert, & Lewis, 2020).
Another study examined the genetic diversity and sialidase activity in G. vaginalis isolates from various regions, contributing to the understanding of its role in BV pathogenesis and the potential for targeted treatment approaches (Schellenberg et al., 2016).
Comparative Genomics of G. vaginalis Strains
Research into the genomic sequencing of G. vaginalis strains has revealed significant insights into their metabolic and virulence potential. This includes the identification of genes associated with vaginolysin, pili for cytoadhesion, EPS biosynthesis for biofilm formation, and antimicrobial resistance systems. These findings have implications for understanding the bacterial environment in vaginal ecosystems and developing effective treatments for conditions like BV (Yeoman et al., 2010).
Role in the Initiation of BV
A conceptual model for the pathogenesis of BV suggests that G. vaginalis, and by extension, Gardnerilin B, initiates BV. This model proposes that G. vaginalis adheres to the host epithelium, creates a biofilm, and competes with lactobacilli in the vaginal environment. Understanding the genetic diversity of G. vaginalis, including virulent and avirulent strains, is crucial for developing prevention and treatment strategies for BV (Schwebke, Muzny, & Josey, 2014).
Virulence Potential and Biofilm Formation
The virulence potential of G. vaginalis strains, particularly in biofilm formation, has been a significant area of research. Studies have assessed the factors related to biofilm formation, such as initial adhesion, cytotoxic effect, biofilm accumulation, and antibiotic susceptibility. This research is vital for understanding the mechanisms through which BV develops and persists, and for identifying potential therapeutic targets (Castro et al., 2015).
特性
分子式 |
C35H66O6 |
|---|---|
分子量 |
582.9 g/mol |
IUPAC名 |
(2S)-2-methyl-4-[(2R)-2,8,15,16-tetrahydroxytriacontyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-20-25-33(38)34(39)26-21-15-14-17-22-31(36)23-18-16-19-24-32(37)28-30-27-29(2)41-35(30)40/h27,29,31-34,36-39H,3-26,28H2,1-2H3/t29-,31?,32+,33?,34?/m0/s1 |
InChIキー |
CKDCUELGODZXPM-DSGKDHBSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(C(CCCCCCC(CCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(CCCCCCC(CCCCCC(CC1=CC(OC1=O)C)O)O)O)O |
同義語 |
gardnerilin B gardnerilin-B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




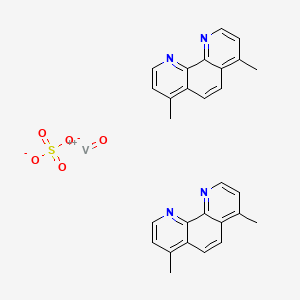


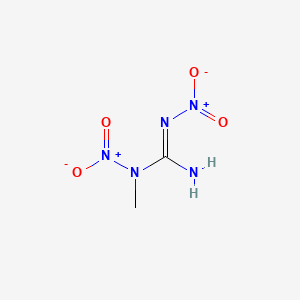
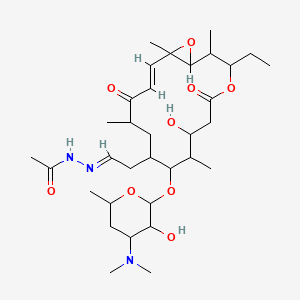
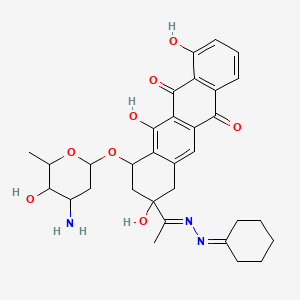
![methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
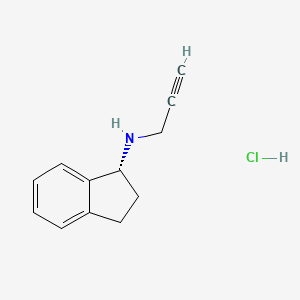
![(1R,2R,4aS,8aS)-2-[(2R)-2-hydroxybutyl]-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1243442.png)
![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)
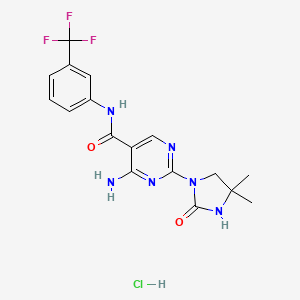
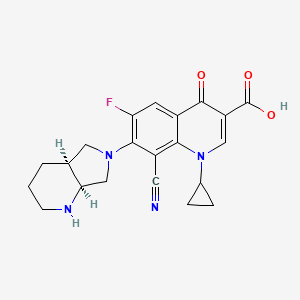
![[1-Benzyl-7-chloro-1H-quinolin-(4E)-ylidene]-propyl-amine](/img/structure/B1243446.png)